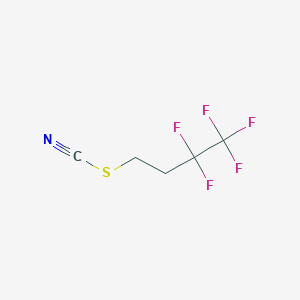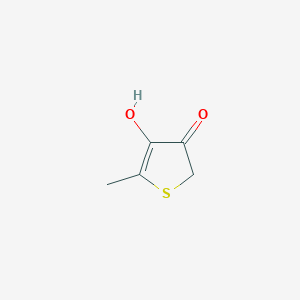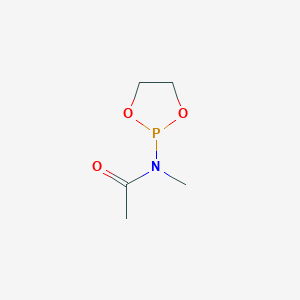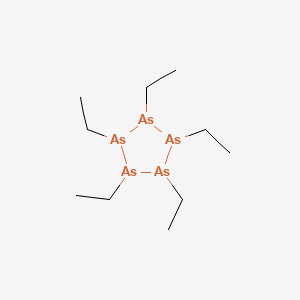
Pentaethylpentarsolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pentaethylpentarsolane is an organoarsenic compound with the chemical formula C10H25As5. This compound is characterized by its unique structure, which includes five arsenic atoms bonded to ethyl groups. The presence of multiple arsenic atoms makes it a subject of interest in various fields of scientific research, particularly in chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of pentaethylpentarsolane typically involves the reaction of arsenic trichloride with ethylmagnesium bromide in an inert atmosphere. The reaction is carried out in a solvent such as diethyl ether, and the temperature is maintained at around -78°C to prevent decomposition of the intermediate products. The reaction proceeds as follows:
AsCl3+3C2H5MgBr→As(C2H5)3+3MgBrCl
The triethylarsine thus formed is further reacted with arsenic trichloride and ethylmagnesium bromide to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous monitoring systems helps in maintaining the desired reaction parameters.
Análisis De Reacciones Químicas
Types of Reactions: Pentaethylpentarsolane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of arsenic oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of lower oxidation state arsenic compounds.
Substitution: Substitution reactions involve the replacement of ethyl groups with other functional groups using reagents like halogens or organometallic compounds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Lithium aluminum hydride; performed in anhydrous conditions to prevent hydrolysis.
Substitution: Halogens (e.g., chlorine, bromine), organometallic reagents; reactions are conducted under inert atmosphere to avoid unwanted side reactions.
Major Products:
Oxidation: Arsenic oxides (e.g., As2O3, As2O5)
Reduction: Lower oxidation state arsenic compounds (e.g., AsH3)
Substitution: Various substituted arsenic compounds depending on the reagents used.
Aplicaciones Científicas De Investigación
Pentaethylpentarsolane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organoarsenic compounds and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a tool in biochemical research.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain types of cancer due to its arsenic content.
Industry: this compound is used in the production of semiconductors and other advanced materials due to its unique electronic properties.
Mecanismo De Acción
The mechanism of action of pentaethylpentarsolane involves its interaction with cellular components, particularly proteins and enzymes. The arsenic atoms in the compound can bind to thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction can disrupt various cellular processes, making it a potential candidate for therapeutic applications. The molecular targets and pathways involved in its action are still under investigation, with ongoing research aimed at elucidating the precise mechanisms.
Comparación Con Compuestos Similares
Pentaethylpentarsolane can be compared with other organoarsenic compounds such as trimethylarsine and triphenylarsine.
Trimethylarsine (C3H9As): This compound has three methyl groups attached to arsenic and is less complex than this compound. It is used in similar applications but has different reactivity and properties.
Triphenylarsine (C18H15As): With three phenyl groups attached to arsenic, this compound is more stable and less reactive compared to this compound. It is commonly used as a ligand in coordination chemistry.
The uniqueness of this compound lies in its multiple ethyl groups and the presence of five arsenic atoms, which confer distinct chemical and physical properties, making it valuable for specialized applications.
Propiedades
Número CAS |
29366-37-8 |
|---|---|
Fórmula molecular |
C10H25As5 |
Peso molecular |
519.91 g/mol |
Nombre IUPAC |
1,2,3,4,5-pentaethylpentaarsolane |
InChI |
InChI=1S/C10H25As5/c1-6-11-12(7-2)14(9-4)15(10-5)13(11)8-3/h6-10H2,1-5H3 |
Clave InChI |
AIBVRHMUNAHQSZ-UHFFFAOYSA-N |
SMILES canónico |
CC[As]1[As]([As]([As]([As]1CC)CC)CC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


propanedioate](/img/structure/B14682914.png)

![4,10a-Epoxycyclopenta[6,7]naphtho[1,2-c]furan-1,3,7(4H)-trione](/img/structure/B14682922.png)
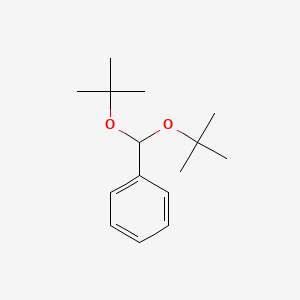
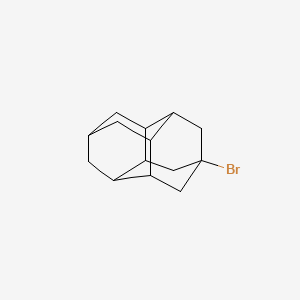
![N-[4-(cyclopentylmethyl)cyclohexyl]acetamide](/img/structure/B14682954.png)
![3-Methylidene-3a,4,5,9b-tetrahydronaphtho[1,2-b]furan-2(3h)-one](/img/structure/B14682956.png)
![Ethyl 2-[(E)-(2-chlorophenyl)diazenyl]-3-oxobutanoate](/img/structure/B14682967.png)

